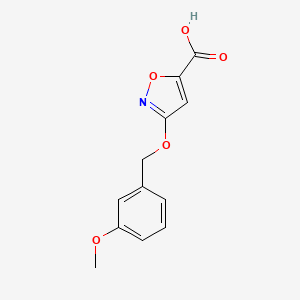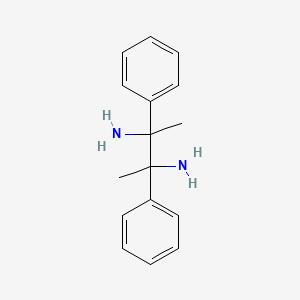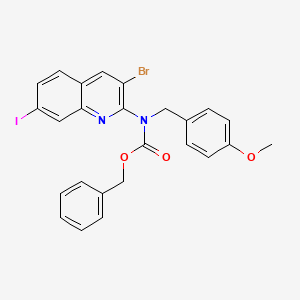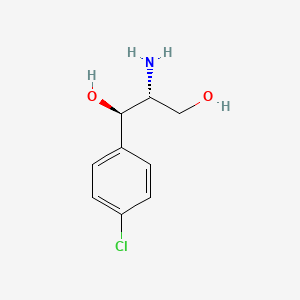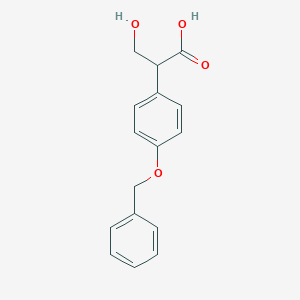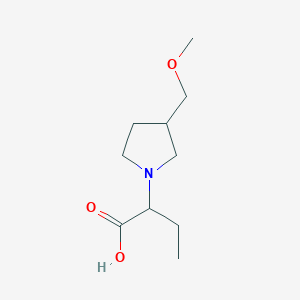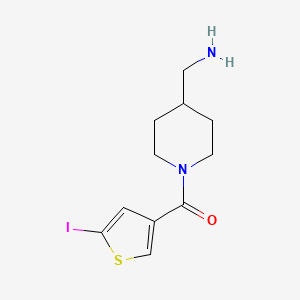
Rel-(1r,2s)-2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1r,2s)-2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral compound with significant interest in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1r,2s)-2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps, starting from commercially available precursors. One common method involves the reduction of a corresponding ketone, followed by a series of functional group transformations to introduce the methoxy groups and the amine functionality. The reaction conditions often require the use of chiral catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(1r,2s)-2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert ketones or aldehydes to alcohols or amines.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Aplicaciones Científicas De Investigación
Rel-(1r,2s)-2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Rel-(1r,2s)-2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Rel-(1r,2s)-2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine can be compared with other similar compounds, such as:
Rel-(1r,2s)-Tramadol Hydrochloride: Another chiral compound with significant biological activity.
Rel-(1r,2s,5r)-Ipconazole: Known for its use in agricultural applications.
Rel-(1r,2s,4s)-Norbornan-2-ol: Utilized in various chemical syntheses.
These comparisons highlight the unique properties of this compound, such as its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological behavior.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
(1R,2S)-2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17NO2/c1-14-9-5-3-8-4-6-11(15-2)12(13)10(8)7-9/h3,5,7,11-12H,4,6,13H2,1-2H3/t11-,12+/m0/s1 |
Clave InChI |
GLKZLMXELQFUOC-NWDGAFQWSA-N |
SMILES isomérico |
CO[C@H]1CCC2=C([C@H]1N)C=C(C=C2)OC |
SMILES canónico |
COC1CCC2=C(C1N)C=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


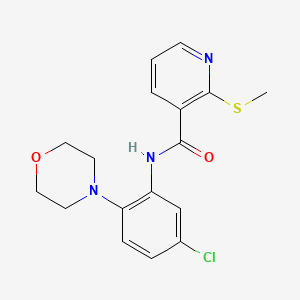
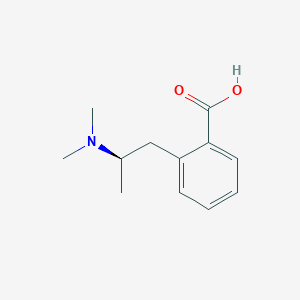
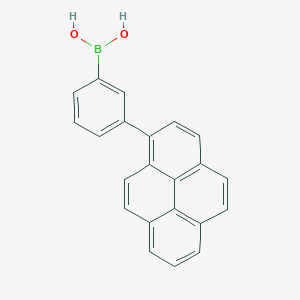
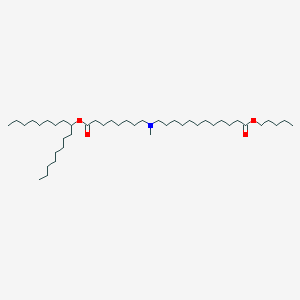

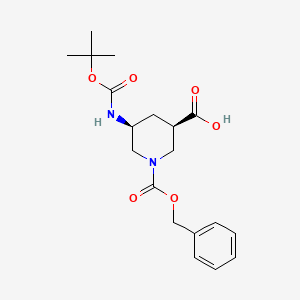
![3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile](/img/structure/B13350811.png)
